2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-6-1-7(13)3-8(2-6)14-11-15-9(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOJLVAZZSOBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain cellular pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other cellular pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anti-cancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid can be contextualized against related thiazole and anilino-acetic acid derivatives. Below is a comparative analysis:
Structural Analogues
Physicochemical Properties
- Solubility: The trifluoromethyl derivative is less water-soluble (logP ~3.5) than the dichloroanilino analogues (logP ~2.5–3.0) due to increased hydrophobicity.
- Acidity : The acetic acid group in the target compound has a predicted pKa of ~4.5, lower than diclofenac (pKa ~4.0) due to reduced resonance stabilization from the thiazole ring .
- Thermal Stability : Symmetric 3,5-diCl substitution may result in higher melting points (>200°C) compared to asymmetric 3,4-diCl derivatives (~180°C) .
Key Research Findings
- Diclofenac Degradation : Metabolites include hydroxylated intermediates and cleaved aromatic products (e.g., 2,6-dichloroaniline) . Thiazole analogues are less likely to undergo similar ring cleavage due to the stability of the thiazole heterocycle.
- Steric Effects: Bulkier groups (e.g., CF₃) may reduce binding affinity to compact active sites compared to smaller Cl substituents .
Biological Activity
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 3,5-dichloroaniline with thioamide under controlled conditions. The typical synthesis involves the use of bases like sodium hydroxide or potassium carbonate at elevated temperatures (80-100°C) to facilitate the formation of the thiazole ring.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit notable anti-inflammatory properties. In a study involving carrageenan-induced rat paw edema, several derivatives showed anti-inflammatory activity comparable to diclofenac, a standard anti-inflammatory drug . The mechanisms appear to involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
Analgesic Effects
In addition to anti-inflammatory effects, these compounds have demonstrated analgesic properties. In tests using acetic acid-induced writhing models in rodents, certain derivatives exhibited significant analgesic activity with minimal ulcerogenic effects. This suggests a favorable safety profile for potential therapeutic use .
Case Studies
-
Study on Anti-inflammatory Activity :
- Objective : Evaluate the anti-inflammatory effects in vivo.
- Method : Carrageenan-induced rat paw edema model.
- Results : Ten out of twenty-eight tested compounds showed significant reduction in edema comparable to diclofenac.
- : The compounds may offer new avenues for treating inflammatory conditions without severe side effects .
- Study on Analgesic Activity :
Data Table: Biological Activities of Selected Derivatives
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| 2-[2-(2,6-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid | High | Moderate | High |
| 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | Low | Significant | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid?
- Methodological Answer : A common approach involves refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, analogous thiazole-acetic acid derivatives are synthesized via condensation of substituted anilines with thiazole precursors, followed by purification using recrystallization (water-ethanol mixtures) . Key parameters include reaction time (18–24 hours) and temperature control (reflux conditions). Yield optimization may require adjusting stoichiometry or solvent polarity.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- Melting Point Analysis : Compare observed m.p. with literature values (e.g., analogous compounds exhibit m.p. ranges of 139–143°C) .
- Chromatography : HPLC-DAD with C18 columns and mobile phases like acetonitrile/water (0.1% formic acid) for purity assessment .
- Spectroscopy : FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns on the thiazole and aniline moieties .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow guidelines for chlorinated aromatic amines and thiazoles:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
- Store in airtight containers away from oxidizing agents.
- Emergency procedures: Rinse exposed areas with water and consult safety data sheets for chlorinated analogs (e.g., 4-Chloro-3,5-dimethylphenol protocols) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening to predict optimal reaction conditions (solvent, catalyst) .
- AI-Driven Simulation : Tools like COMSOL Multiphysics coupled with machine learning can simulate reaction kinetics and thermodynamics, enabling real-time adjustments in flow reactors .
Q. How should researchers address contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Perform assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Control Experiments : Verify results against structurally similar compounds (e.g., 3-(1,3-thiazol-4-yl)prop-2-enoic acid) to isolate substituent-specific activity .
- Statistical Validation : Apply factorial design to test variables (pH, temperature) and identify confounding factors .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Continuous-Flow Reactors : Transition from batch to flow systems to enhance heat/mass transfer, as demonstrated in triazole-acetic acid syntheses .
- Membrane Separation : Use nanofiltration or reverse osmosis to isolate the product from byproducts, reducing purification steps .
Q. How can impurities in the final product be systematically identified and quantified?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
